(2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene
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Overview
Description
(2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene is an organic compound with the molecular formula C12H11F3 It is characterized by the presence of a trifluoromethyl group attached to a cyclopropene ring, which is further connected to an ethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent, which is obtained by reacting 3,5-dichlorobromobenzene with magnesium and diisobutyl aluminum hydride. The resulting intermediate is then reacted with methyltriphenylphosphonium iodide in the presence of potassium t-butoxide to yield the desired product . This synthetic route is advantageous due to its simplicity, mild reaction conditions, and the availability of raw materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
(2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce cyclopropane derivatives.
Scientific Research Applications
(2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The cyclopropene ring may also play a role in stabilizing the compound’s interaction with its targets, thereby influencing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Similar in structure but contains chlorine atoms instead of hydrogen atoms on the benzene ring.
1-Chloro-3,3,3-trifluoropropene: A simpler compound with a similar trifluoromethyl group but lacks the ethylbenzene moiety.
Uniqueness
(2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene is unique due to the combination of its trifluoromethyl group, cyclopropene ring, and ethylbenzene structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)cyclopropen-1-yl]ethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3/c13-12(14,15)11-8-10(11)7-6-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFQMGCNKUOGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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